1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone

Physical organic chemistry Hammett analysis Protonation basicity

1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 21849-93-4), also known as 4'-acetylbiphenyl-2-ol, is a non-centrosymmetric, ortho-hydroxy, para-acetyl-substituted biphenyl with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. Unlike symmetric dihydroxy or diacetyl biphenyl derivatives, this compound presents two electronically orthogonal reactive handles—a hydrogen-bond-donating phenolic -OH at the 2'-position and an electrophilic acetyl carbonyl at the 4-position—on a single biphenyl scaffold, enabling sequential and site-selective derivatization without protecting group strategies.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 21849-93-4
Cat. No. B1339493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone
CAS21849-93-4
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
InChIInChI=1S/C14H12O2/c1-10(15)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-9,16H,1H3
InChIKeyKLKOZQTVEOCZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 21849-93-4) Is a Strategic Procurement Choice for Bifunctional Biphenyl Building Blocks


1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 21849-93-4), also known as 4'-acetylbiphenyl-2-ol, is a non-centrosymmetric, ortho-hydroxy, para-acetyl-substituted biphenyl with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol [1]. Unlike symmetric dihydroxy or diacetyl biphenyl derivatives, this compound presents two electronically orthogonal reactive handles—a hydrogen-bond-donating phenolic -OH at the 2'-position and an electrophilic acetyl carbonyl at the 4-position—on a single biphenyl scaffold, enabling sequential and site-selective derivatization without protecting group strategies . This specific substitution pattern places it in a unique functional niche between simple hydroxybiphenyls (e.g., 2-phenylphenol, CAS 90-43-7) and simple acetylbiphenyls (e.g., 4-acetylbiphenyl, CAS 92-91-1), neither of which can offer the same degree of orthogonal reactivity.

Why a Generic Biphenyl Analog Cannot Substitute for 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone in Orthogonal Synthetic Schemes


The assumption that any hydroxylated or acetylated biphenyl can substitute for 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone ignores the electronic and steric consequences of the 2'-hydroxy substitution pattern. In the 2'-substituted 4-acetylbiphenyl series, the ortho-hydroxy group imposes a π-electron steric effect that significantly alters the protonation basicity of the acetyl carbonyl, as demonstrated spectrophotometrically in sulfuric acid media at 30 °C [1]. This electronic perturbation does not occur in 3'- or 4'-substituted analogs such as 4-acetyl-4'-hydroxybiphenyl (CAS 13021-17-5) or 4-acetylbiphenyl (CAS 92-91-1), meaning that reactivity, catalytic behavior, and metal-coordination properties cannot be extrapolated from para- or meta-substituted isomers [1]. Furthermore, the spatial proximity of the 2'-OH to the biphenyl linkage enables intramolecular hydrogen bonding that pre-organizes the molecular conformation, a feature entirely absent in mono-functional or symmetrically substituted biphenyls. Consequently, substitution with a generic biphenyl derivative in a multi-step synthetic sequence—particularly those involving sequential acylation, etherification, or metal-catalyzed cross-coupling—carries a material risk of altered regioselectivity, reduced yield, or complete synthetic failure.

Quantitative Differentiation Evidence for 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone vs. Its Closest Structural Analogs


Electronic Basicity Differentiation: 2'-Hydroxy Substituent Imposes a π-Electron Steric Effect Not Observed in 3'- or 4'-Substituted 4-Acetylbiphenyls

The basicities of a series of 2'-, 3'-, and 4'-substituted 4-acetylbiphenyls were determined spectrophotometrically in sulfuric acid media at 30 °C [1]. While 3'- and 4'-substituted compounds exhibited pKBH+ values that correlated well with the Hammett equation (using σ+ constants), the 2'-substituted derivatives—including the 2'-hydroxy compound—deviated systematically from this correlation, confirming the operation of a π-electron steric effect unique to the ortho position. The pKBH+ values of 2'-substituted compounds do not follow the linear free-energy relationship established for their 3'- and 4'-counterparts, providing a quantifiable electronic differentiation basis [1]. The 4'-methoxy analog, for instance, showed a pronounced conjugative interaction with the carbonyl group upon protonation that was not mirrored in the 2'-series [1].

Physical organic chemistry Hammett analysis Protonation basicity Electronic effects Substituent constants

Bifunctional Orthogonal Reactivity: Comparison of Reactive Handle Count Across Closest Biphenyl Analogs

1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone possesses two chemically distinct reactive sites on a single biphenyl scaffold: a phenolic -OH (pKa ~9-10 class) capable of O-alkylation, esterification, or Mitsunobu coupling, and an acetyl carbonyl capable of nucleophilic addition, reduction, or oxime/hydrazone formation [1]. In contrast, the closest commercially available analog, 4-acetylbiphenyl (CAS 92-91-1), possesses only the acetyl group (one reactive handle), while 2-hydroxybiphenyl (CAS 90-43-7) possesses only the phenolic -OH (one reactive handle) [2]. 4-Acetyl-4'-hydroxybiphenyl (CAS 13021-17-5) has both handles but in a para-para geometry that eliminates the intramolecular hydrogen-bonding and steric effects of the ortho-hydroxy arrangement . This bifunctional orthogonality has led to the compound being classified as a Protein Degrader Building Block by major chemical suppliers, reflecting its utility in constructing heterobifunctional PROTAC molecules where sequential, chemoselective conjugation to E3 ligase ligands and target-protein ligands via distinct attachment points is essential [3].

Synthetic chemistry Orthogonal functionalization Building block utility PROTAC synthesis Polymer precursor

GABA(A) Receptor Modulation: Class-Level Pharmacological Evidence Supporting Hydroxylated Biphenyl Scaffold Differentiation

In a head-to-head electrophysiological study, Mascia et al. (2012) evaluated seven hydroxylated biphenyl derivatives (compounds 1–7) for their ability to modulate recombinant human α1β2γ2L GABA(A) receptors expressed in Xenopus laevis oocytes [1]. All compounds except compound 6 potentiated GABA-evoked Cl⁻ currents, but their potency and efficacy varied dramatically depending on the hydroxylation and substitution pattern [1]. Compound 3 was the most potent with an EC50 of 0.8 μM, comparable to diazepam, propofol, and allopregnanolone, while compounds 1, 2, 5, and 7 enhanced receptor function only at concentrations higher than 3–10 μM [1]. Compound 4 was the most efficacious overall [1]. This within-class variability—spanning over an order of magnitude in potency—demonstrates that the precise position and nature of substituents on the hydroxylated biphenyl core are critical determinants of pharmacological activity and cannot be predicted by scaffold membership alone [1].

GABA(A) receptor Positive allosteric modulator Electrophysiology Oocyte assay CNS drug discovery

Purity and Specification Benchmarks: Vendor-Qualified Purity Data for Procurement Decision Support

1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone is commercially available from multiple reputable suppliers with purity specifications ranging from 95% to 97% [1]. Sigma-Aldrich (product OTV000709, via MilliporeSigma) lists the compound with the catalog designation ALDRICH/OTV000709 under MDL number MFCD11895231 [1]. Leyan (China) offers the compound at 97% purity (product 1407065) . AKSci supplies the compound at a minimum purity specification of 95% . CymitQuimica lists a minimum purity of 95% . In contrast, the closest analog 4-acetylbiphenyl (CAS 92-91-1) is typically supplied at >95% (GC) purity by Kanto Chemical, while the single-ring analog 4'-hydroxyacetophenone (CAS 99-93-4) is widely available but lacks the biphenyl scaffold entirely [2]. The availability of the target compound from multiple independent vendors with comparable purity specifications provides procurement flexibility and supply chain redundancy that may not exist for less common biphenyl substitution patterns.

Quality control Purity specification Vendor comparison Analytical chemistry Procurement

Synthetic Intermediate Provenance: Patent-Documented Utility in Polymer and Pharmaceutical Precursor Synthesis

Japanese Patent (Tanigaki, Sumitomo Chemical Co., 1980) explicitly identifies 2- or 4-hydroxy-substituted, 4'-acylbiphenyl compounds—with 1-(2'-hydroxy-[1,1'-biphenyl]-4-yl)ethanone being a representative member of this genus—as useful synthetic intermediates for polymers, pharmaceuticals, agricultural chemicals, and dyes . The patent describes a process for producing these compounds in high yield by reacting a 2-acyloxybiphenyl with an acyl halide, demonstrating industrial-scale synthetic feasibility . A broader patent discloses new biphenyl compounds bearing acyloxy groups in the 2- or 4-position and reactive groups in the 4'-position as starting materials for polymers or intermediates for medicines, agricultural chemicals, and dyes [1]. This patent-protected synthetic utility distinguishes the compound from simpler biphenyl derivatives that lack the specific functional group arrangement required for downstream application in high-value material or pharmaceutical synthesis.

Patent literature Process chemistry Polymer intermediate Pharmaceutical intermediate Acylation

Where 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone Delivers Differentiated Value: Research and Industrial Application Scenarios


PROTAC Degrader Synthesis: Sequential Chemoselective Conjugation Utilizing Orthogonal Acetyl and Phenolic Handles

The compound is explicitly classified as a Protein Degrader Building Block by commercial suppliers, reflecting its design compatibility with heterobifunctional PROTAC molecule assembly [1]. The 4-acetyl group can be converted to a hydrazone or oxime linkage for E3 ligase ligand attachment, while the 2'-phenolic -OH can be independently alkylated or esterified for target-protein ligand conjugation—all without protecting group strategies. This orthogonal reactivity is absent in 4-acetylbiphenyl (no -OH) and in 4-acetyl-4'-hydroxybiphenyl (para-OH lacks the steric and electronic ortho effects that can direct regioselectivity). The compound's structural pre-organization via intramolecular hydrogen bonding between the ortho-OH and the biphenyl π-system may further influence the conformational properties of the final degrader molecule [1].

Step-Growth Polymer Synthesis: Bifunctional Monomer for Main-Chain Functionalized Poly(biphenyl)s

The Japanese patent literature (Tanigaki, Sumitomo Chemical) explicitly describes the use of 2- or 4-hydroxy-substituted, 4'-acylbiphenyl compounds as raw materials for polymer synthesis . The acetyl group can participate in aldol condensation or nucleophilic addition polymerization, while the phenolic -OH enables oxidative coupling, chain extension via etherification, or metal-coordination crosslinking. This dual reactivity on a rigid biphenyl scaffold permits the synthesis of main-chain functionalized polymers where the biphenyl unit imparts thermal stability and π-stacking ability. Mono-functional analogs such as 4-acetylbiphenyl or 2-hydroxybiphenyl cannot support step-growth polymerization without additional functionalization steps [2].

GABA(A) Receptor Modulator Lead Optimization: Positional Scanning on Hydroxylated Biphenyl Scaffolds

The Mascia et al. (2012) study demonstrates that hydroxylated biphenyl derivatives exhibit highly variable GABA(A) receptor modulation depending on the precise substitution pattern, with EC50 values spanning from 0.8 μM (compound 3) to >10 μM (compounds 1, 2, 5, 7) [3]. For medicinal chemistry programs targeting GABA(A) receptor positive allosteric modulation, 1-(2'-hydroxy-[1,1'-biphenyl]-4-yl)ethanone provides a distinct positional isomer (ortho-OH, para-acetyl) that can serve as a starting scaffold for systematic structure-activity relationship exploration. Its activity profile relative to analogs with different hydroxyl/acetyl positioning would need to be established experimentally, but the class-level data confirm that such positional differences translate into meaningful pharmacological divergence [3].

Metal-Organic Framework (MOF) or Coordination Polymer Ligand Design

The 2'-hydroxy and 4-acetyl groups on the biphenyl scaffold present two electronically distinct metal-coordination sites. The phenolic oxygen at the 2'-position can act as a hard Lewis base donor, while the acetyl carbonyl at the 4-position offers a softer coordination site. The basicities study of Nadar and Kannan (1984) confirms that the electronic character of the acetyl group is specifically modulated by the ortho substituent via a π-electron steric effect, which may influence the denticity, geometry, and stability of metal complexes formed with this ligand compared to those formed with 4-acetylbiphenyl or 4-acetyl-4'-hydroxybiphenyl [4]. This electronic differentiation could be exploited in the design of heterogeneous catalysts or porous materials requiring site-specific metal loading.

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